molecular formula C11H8BClFNO2 B14087734 (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid

Cat. No.: B14087734
M. Wt: 251.45 g/mol
InChI Key: XDWDCYLKZBZNLX-UHFFFAOYSA-N
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Description

(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-(3-fluorophenyl)pyridine with a boron-containing reagent. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and fluorophenyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a more versatile and valuable compound in various applications compared to its similar counterparts .

Properties

Molecular Formula

C11H8BClFNO2

Molecular Weight

251.45 g/mol

IUPAC Name

[5-chloro-6-(3-fluorophenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H8BClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6,16-17H

InChI Key

XDWDCYLKZBZNLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC(=CC=C2)F)Cl)(O)O

Origin of Product

United States

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